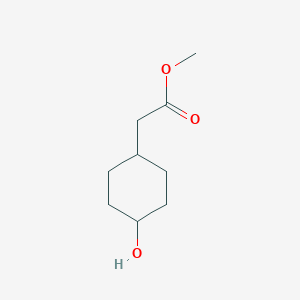

Methyl 2-(4-hydroxycyclohexyl)acetate

Übersicht

Beschreibung

Methyl 2-(4-hydroxycyclohexyl)acetate is a chemical compound that is related to various research areas, including organic synthesis and applications in industrial processes. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized and their applications offer insight into the potential characteristics and uses of this compound.

Synthesis Analysis

The synthesis of related compounds involves the acetylation of hydroxy groups and reactions with acetonitrile and cyclohexanone. For instance, the synthesis of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was achieved by acetylation of the hydroxy group of a cyclohexanol derivative . Similarly, methylcyclohexyl acetate was synthesized by reacting 2-methyl cyclohexanol with acetic acid or acetic anhydride . These methods suggest that this compound could potentially be synthesized through similar acetylation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined, showing that the cyclohexane ring adopts a chair conformation and the structure exhibits intermolecular hydrogen bonds . This information can be extrapolated to hypothesize that this compound may also exhibit a chair conformation of the cyclohexane ring and form similar hydrogen bonds.

Chemical Reactions Analysis

The related compounds are used as intermediates in various chemical reactions. For instance, methylcyclohexyl acetate has been applied in the anthraquinone process for hydrogen peroxide production, indicating its reactivity and usefulness in industrial chemistry . Additionally, methyl-substituted hydroxycyclohexenones were synthesized through palladium(II)-catalyzed oxidation and lipase-catalyzed hydrolysis, which could be relevant to the reactivity of this compound in similar oxidative environments .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. The solubility of methylcyclohexyl acetate in the anthraquinone process suggests that this compound may also possess favorable solubility characteristics for certain applications . The spectroscopic characterization of related compounds implies that this compound could be analyzed using similar techniques to determine its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Hydroxycyclohexenones : Methyl 2-(4-hydroxycyclohexyl)acetate plays a role in the synthesis of methyl-substituted hydroxycyclohexenones, which are building blocks for various natural products. This synthesis involves palladium(II)-catalyzed addition and lipase-catalyzed hydrolysis, leading to compounds like 4-hydroxy-5-methylcyclohex-2-enone and 4-hydroxy-6-methylcyclohex-2-enone with moderate enantiomeric excesses (Meister, Nieger, & Bräse, 2012).

Influence on Chemical Ionization : this compound's derivatives have been observed to exhibit stereospecificity in chemical ionization and collision-induced dissociation processes, indicating their role in understanding chemical behaviors of acetates (Kuzmenkov, Etinger, & MandelbaumM, 1999).

Role in Molecular Structure Determination : The compound contributes to understanding molecular structures, particularly in cations and anions, through its interactions and conformations in crystal structures (Kaur et al., 2013).

Application in Hydrogen Peroxide Production : this compound derivatives like methylcyclohexyl acetate have been used in the anthraquinone process for the production of hydrogen peroxide, enhancing the solubility of anthraquinone and improving hydrogenation efficiency (Yu Jiankun, 2011).

Biological and Environmental Research

Investigation of Metabolic Pathways : The compound's derivatives are used in studies to explore metabolic pathways, such as the identification of tyrosine metabolites in clinical chemistry (Niederwieser, Wadman, & Danks, 1978).

Adsorption Studies : this compound is involved in studies examining the adsorption of hydrocarbons on activated carbons, contributing to understanding interactions between hydrocarbons and carbon surfaces (Ghimbeu et al., 2010).

Antimicrobial Properties Exploration : Functionally substituted derivatives of this compound are being explored for their potential as antimicrobial agents, addressing increasing antimicrobial resistance (Shoaib, 2019).

Natural Product Synthesis : It is used in the synthesis of compounds like cyclohexane tosyloxyimine derivatives, which have potential applications in creating natural products (Marotta et al., 1994).

Safety and Hazards

“Methyl 2-(4-hydroxycyclohexyl)acetate” is associated with several hazards. It has been classified as a warning signal word. The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 2-(4-hydroxycyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDUBAPFCNGJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507293 | |

| Record name | Methyl (4-hydroxycyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99183-13-8 | |

| Record name | Methyl 2-(4-hydroxycyclohexyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99183-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4-hydroxycyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-hydroxycyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)

![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)